molecular formula C9H10ClNO B14065212 1-(2-Aminophenyl)-3-chloropropan-1-one

1-(2-Aminophenyl)-3-chloropropan-1-one

Cat. No.: B14065212
M. Wt: 183.63 g/mol
InChI Key: FYJNNLXBYUSHCK-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-chloropropan-1-one is an organic compound that features both an amino group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-chloropropan-1-one typically involves the reaction of 2-aminophenyl ketone with a chlorinating agent. One common method is the reaction of 2-aminophenyl ketone with thionyl chloride (SOCl₂) under reflux conditions, which results in the formation of the desired chloropropanone derivative . Another approach involves the use of phosphorus trichloride (PCl₃) as the chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of chlorinating agent and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Aminophenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-aminophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2

InChI Key

FYJNNLXBYUSHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCl)N

Origin of Product

United States

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